(2S)-3-methyl-2-phenylbutanenitrile

Asymmetric synthesis Chiral building block Phenylalkylamine calcium channel blocker

(2S)-3-Methyl-2-phenylbutanenitrile (CAS 174411-82-6) is the (S)-enantiomer of 3-methyl-2-phenylbutanenitrile, a chiral secondary nitrile with molecular formula C₁₁H₁₃N and molecular weight 159.23 g/mol. This compound features a single stereogenic center at the α-carbon bearing the nitrile group, an α-isopropyl substituent, and an α-phenyl ring, placing it within the α-aryl-α-alkyl nitrile class.

Molecular Formula C11H13N
Molecular Weight 159.232
CAS No. 174411-82-6
Cat. No. B2806617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-methyl-2-phenylbutanenitrile
CAS174411-82-6
Molecular FormulaC11H13N
Molecular Weight159.232
Structural Identifiers
SMILESCC(C)C(C#N)C1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3/t11-/m0/s1
InChIKeyIAZOLAFPWWQXGU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-3-Methyl-2-phenylbutanenitrile (CAS 174411-82-6) — Chiral α-Aryl Nitrile Building Block Sourcing Guide for Pharmaceutical Intermediate Procurement


(2S)-3-Methyl-2-phenylbutanenitrile (CAS 174411-82-6) is the (S)-enantiomer of 3-methyl-2-phenylbutanenitrile, a chiral secondary nitrile with molecular formula C₁₁H₁₃N and molecular weight 159.23 g/mol [1]. This compound features a single stereogenic center at the α-carbon bearing the nitrile group, an α-isopropyl substituent, and an α-phenyl ring, placing it within the α-aryl-α-alkyl nitrile class . It serves as a key chiral intermediate in the synthesis of phenylalkylamine calcium channel blockers, including noremopamil enantiomers and disubstituted aminopiperidine-based N-type calcium channel antagonists [2][3]. The (2S) absolute configuration is critical for downstream stereochemical outcomes in active pharmaceutical ingredient (API) synthesis pathways.

Why Racemic 3-Methyl-2-phenylbutanenitrile or Achiral Nitrile Analogs Cannot Substitute for (2S)-3-Methyl-2-phenylbutanenitrile in Enantioselective Synthesis


The (2S) enantiomer (CAS 174411-82-6) cannot be interchanged with the racemic mixture (CAS 5558-29-2) or the (2R) enantiomer because the stereochemical configuration at the α-carbon directly propagates into the final API. In the synthesis of phenylalkylamine calcium channel blockers such as (S)-noremopamil, the use of enantiopure (2S)-nitrile building blocks enables downstream products to achieve >98% enantiomeric excess (ee), whereas racemic starting materials require additional chiral resolution steps that reduce overall yield and increase cost [1]. Similarly, simpler achiral nitriles such as 2-phenylbutanenitrile (CAS 769-68-6) lack the α-isopropyl substituent that is essential for the calcium channel blocker pharmacophore — the isopropyl group contributes critical steric bulk and lipophilicity (XLogP3 ~2.3 vs. ~1.8 for the des-isopropyl analog) that cannot be replicated by post-synthetic modification [2]. Generic substitution introduces stereochemical ambiguity or structural deficiency that fundamentally alters the pharmacological profile of the final compound.

Quantitative Differentiation Evidence: (2S)-3-Methyl-2-phenylbutanenitrile vs. Closest Analogs and Alternatives


Stereochemical Identity: (2S)-Enantiomer vs. Racemic 3-Methyl-2-phenylbutanenitrile — Impact on Downstream Enantiomeric Excess

The (2S) enantiomer (CAS 174411-82-6) provides a defined stereochemical starting point for asymmetric synthesis. In the Gilmore et al. (1996) multigram synthesis, the analogous chiral nitrile intermediates (2S)- and (2R)-2-(1-methylethyl)-5-oxo-2-phenylpentanenitrile were each converted to the corresponding enantiomers of the calcium antagonist noremopamil, achieving >98% enantiomeric excess (ee) as determined by ¹H NMR spectroscopy with the chiral solvating agent (1R)-(–)-2,2,2-trifluoro-1-(9-anthryl)ethanol [1]. If the racemic mixture (CAS 5558-29-2) were used instead, the product would be racemic noremopamil (0% ee) unless an additional chiral resolution step were introduced, which typically incurs a minimum 50% yield loss [1]. No comparable stereochemical fidelity is achievable from the racemate without downstream enrichment.

Asymmetric synthesis Chiral building block Phenylalkylamine calcium channel blocker Enantiomeric excess

Pharmacologically Validated Synthetic Utility: N-Type Calcium Channel Blocker Series vs. Non-Isopropyl Analog Intermediates

3-Methyl-2-phenylbutyronitrile (the racemic form of the target compound) was employed as the starting material in the synthesis of a series of 4-aminopiperidine derivatives by Teodori et al. (2004). The most active compound from this series, compound 18, demonstrated N-type calcium channel antagonism with an IC₅₀ of 1.03 ± 0.10 μM (comparable to ω-conotoxin MVIIA, IC₅₀ = 0.60 ± 0.30 μM) and produced an analgesic efficacy of 147% relative to morphine (10 μg/mouse i.c.v. = 100%) at 50 μg/mouse i.c.v. in the mouse hot-plate test [1]. In the rat Bennett model of neuropathic pain, compound 18 at 50 μg/rat i.c.v. restored pain threshold in the injured paw from 30.1 ± 4.0 g (pre-treatment) to 55.1 ± 6.6 g at 30 min and 59.3 ± 8.1 g at 60 min (P < 0.001 vs. saline control) [1]. This pharmacological validation pathway is inaccessible using simpler nitrile intermediates such as 2-phenylbutanenitrile (CAS 769-68-6), which lacks the α-isopropyl substituent required for the calcium channel blocker pharmacophore and has no documented activity in this target class .

N-type calcium channel antagonist Neuropathic pain 4-Aminopiperidine derivatives Analgesic drug discovery

Physicochemical Property Differentiation: (2S)-3-Methyl-2-phenylbutanenitrile vs. 2-Phenylbutanenitrile

The α-isopropyl substituent in (2S)-3-methyl-2-phenylbutanenitrile confers distinct physicochemical properties compared to the des-isopropyl analog 2-phenylbutanenitrile (CAS 769-68-6). The target compound (racemic form data, applicable to enantiomer) has a boiling point of 248.5 °C at 760 mmHg, density of 0.957 g/cm³, and computed XLogP3 of 2.3, compared to 2-phenylbutanenitrile with a boiling point of 102–104 °C at 7 mmHg (equivalent to ~238–240 °C at 760 mmHg), density of 0.975 g/mL, and a lower computed lipophilicity (estimated XLogP3 ~1.8) [1]. The ~14 Da molecular weight increase and higher lipophilicity (ΔXLogP3 ≈ +0.5) of the target compound affect both its chromatographic behavior during purification and the drug-like properties of downstream products. The increased steric bulk at the α-position also modulates the reactivity of the nitrile group in subsequent transformations [2].

Physicochemical properties Lipophilicity Boiling point Structural analog comparison

Enantioselective Synthetic Accessibility: Catalytic Asymmetric Methods for (2S)-Configured α-Aryl Nitriles

Multiple catalytic enantioselective methodologies have been developed that can directly furnish the (2S)-configured α-aryl nitrile scaffold. Chen et al. (2020) reported a synergistic photoredox/copper-catalyzed deoxygenative cyanation of benzyl alcohols that produces chiral benzyl nitriles in up to 93% yield and 92% ee across 22 examples under mild conditions [1]. Wang et al. (2017) demonstrated a photoredox/copper co-catalyzed enantioselective decarboxylative cyanation that converts achiral carboxylic acids to enantioenriched alkyl nitriles with broad substrate scope and scalability [2]. Additionally, Choi and Fu (2012) established the first nickel-catalyzed stereoconvergent Negishi arylation of racemic α-bromonitriles, enabling the synthesis of enantioenriched α-arylnitriles bearing secondary α-alkyl substituents — a method directly applicable to the (2S)-3-methyl-2-phenylbutanenitrile scaffold [3]. In contrast, the traditional racemic synthesis via alkylation of phenylacetonitrile with isopropyl bromide (KOH, ~91% yield) produces the racemate (CAS 5558-29-2) and requires subsequent chiral resolution .

Photoredox catalysis Copper catalysis Enantioselective cyanation Asymmetric Negishi coupling

Commercial Purity Specifications and Quality Control Documentation: (2S)-Enantiomer vs. Racemate Availability

The (2S)-enantiomer (CAS 174411-82-6) is available from specialized suppliers with documented purity and batch-specific quality control. Bidepharm offers the (S)-enantiomer at standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analysis . CheMenu lists the compound at ≥95% purity . The racemic mixture (CAS 5558-29-2) is more widely stocked (e.g., Apollo Scientific at ≥95% purity, CymitQuimica at min. 95%) but does not provide enantiomeric composition data unless specified . Critically, the (2S) enantiomer (CAS 174411-82-6) has been listed as discontinued by at least one major supplier (Biosynth/CymitQuimica), indicating that verified sourcing channels must be confirmed prior to procurement planning . The MDL number MFCD29127222 is specific to the (S)-enantiomer, distinct from MFCD00019805 assigned to the racemate .

Chemical purity Quality control Chiral purity Supplier comparison

Validated Application Scenarios for (2S)-3-Methyl-2-phenylbutanenitrile in Pharmaceutical Research and Intermediate Supply Chains


Enantioselective Synthesis of (S)-Noremopamil and Related Phenylalkylamine Calcium Channel Blockers

The (2S) enantiomer serves as the stereochemically defining precursor for (S)-noremopamil synthesis. Gilmore et al. (1996) demonstrated that enantiopure chiral nitrile intermediates bearing the (2S) configuration can be converted to (S)-noremopamil in >98% ee on multigram scale, using chiral auxiliaries such as (4R)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol [1]. This application scenario is ideal for medicinal chemistry teams developing enantiopure phenylalkylamine calcium channel blockers, where the (S) configuration at the quaternary carbon is essential for target binding. Procurement of the pre-resolved (2S)-nitrile eliminates the need for chiral preparative HPLC or diastereomeric salt resolution downstream.

Synthesis of Disubstituted 4-Aminopiperidine N-Type Calcium Channel Antagonists for Neuropathic Pain Research

Teodori et al. (2004) employed 3-methyl-2-phenylbutyronitrile as the key starting material for constructing a library of 4-aminopiperidine derivatives that act as N-type calcium channel blockers [2]. Compounds from this series (particularly compound 18) demonstrated N-type Ca²⁺ channel IC₅₀ values in the low micromolar range and in vivo analgesic efficacy exceeding morphine (147% at 50 μg/mouse i.c.v.) in the mouse hot-plate test, with confirmed activity in the rat Bennett neuropathic pain model [2]. The (2S) enantiomer would be the appropriate starting material for exploring stereospecific SAR around this pharmacophore, as the stereochemistry at the α-carbon is expected to influence the conformation of the aminopiperidine ring system and, consequently, channel subtype selectivity.

Chiral Building Block for (2S)-2-Isopropyl-5-hydroxy-2-phenylpentanenitrile (Emopamil Left Hand) Synthesis

Kimura et al. (2002) described the asymmetric synthesis of (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile, known as the 'emopamil left hand,' using methyl aluminum bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD)-induced rearrangement of a chiral epoxyalcohol [3]. The stereochemistry of the quaternary center in the product was confirmed by transformation to (S)-noremopamil, validating the (2S) configuration. This application underscores the importance of the (2S)-configured nitrile scaffold as a gateway to multiple phenylalkylamine calcium channel blocker chemotypes, including emopamil, noremopamil, and verapamil analogs [3]. For process chemistry groups, the (2S)-3-methyl-2-phenylbutanenitrile offers a more direct entry point compared to the multi-step chiral auxiliary approaches.

Reference Standard and Chiral Purity Benchmarking for Racemate-to-Enantiomer Quality Control

Given that the racemic form (CAS 5558-29-2) is more widely commercially available, the (2S) enantiomer (CAS 174411-82-6) serves as an essential reference standard for chiral HPLC method development and enantiomeric purity determination. The distinct MDL number (MFCD29127222) and CAS registry (174411-82-6) provide unambiguous identification for regulatory documentation . Analytical laboratories developing chiral separation methods for α-aryl nitrile intermediates can use the (2S) enantiomer to establish retention time baselines and quantify enantiomeric excess in reaction monitoring, ensuring that racemization has not occurred during synthetic transformations or storage.

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